
Diethyl Chlorophosphate-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl Chlorophosphate-d10 is a deuterated analog of Diethyl Chlorophosphate, an organophosphorus compound with the formula (C2H5O)2P(O)Cl. It is commonly used in organic synthesis to convert alcohols into diethyl phosphate esters. This compound is a colorless liquid with a fruity odor and is known for its high reactivity and toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl Chlorophosphate-d10 can be synthesized through the Atherton-Todd reaction, which involves the chlorination of diethyl phosphite with carbon tetrachloride in the presence of a base . The reaction conditions typically include:
Reactants: Diethyl phosphite, carbon tetrachloride, and a base (e.g., triethylamine)
Temperature: Room temperature
Solvent: Carbon tetrachloride
The reaction proceeds as follows:
(C2H5O)2P(O)H+CCl4+Base→(C2H5O)2P(O)Cl+Base−HCl
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl Chlorophosphate-d10 undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as alcohols and amines to form diethyl phosphate esters and phosphoramidates.
Hydrolysis: Reacts with water to form diethyl phosphate and hydrochloric acid.
Common Reagents and Conditions
Alcohols: Reacts with alcohols in the presence of a base to form diethyl phosphate esters.
Amines: Reacts with primary or secondary amines to form phosphoramidates.
Water: Hydrolyzes in the presence of water to form diethyl phosphate and hydrochloric acid.
Major Products Formed
Diethyl Phosphate Esters: Formed from the reaction with alcohols.
Phosphoramidates: Formed from the reaction with amines.
Diethyl Phosphate: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Diethyl Chlorophosphate-d10 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare diethyl phosphate esters and phosphoramidates.
Biology: Employed in the study of enzyme inhibition, particularly cholinesterase inhibitors.
Medicine: Investigated for its potential use in developing nerve agent antidotes.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
Diethyl Chlorophosphate-d10 exerts its effects through the formation of covalent bonds with nucleophilic sites on target molecules. The primary mechanism involves the phosphorylation of hydroxyl and amino groups, leading to the formation of stable phosphate esters and phosphoramidates. This reaction inhibits the activity of enzymes such as cholinesterase by blocking their active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Phosphorochloridate: Similar in structure and reactivity but lacks deuterium labeling.
Diethyl Cyanophosphonate: Similar reactivity but contains a cyano group instead of a chloro group.
Diethyl Methylphosphonate: Contains a methyl group instead of a chloro group, leading to different reactivity and applications.
Uniqueness
Diethyl Chlorophosphate-d10 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and mass spectrometry. This labeling allows for precise tracking and analysis of the compound in complex biological and chemical systems.
Eigenschaften
Molekularformel |
C4H10ClO3P |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
1-[chloro(1,1,2,2,2-pentadeuterioethoxy)phosphoryl]oxy-1,1,2,2,2-pentadeuterioethane |
InChI |
InChI=1S/C4H10ClO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI-Schlüssel |
LGTLXDJOAJDFLR-MWUKXHIBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])[2H])Cl |
Kanonische SMILES |
CCOP(=O)(OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


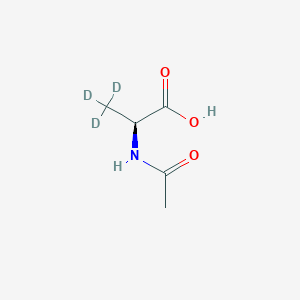
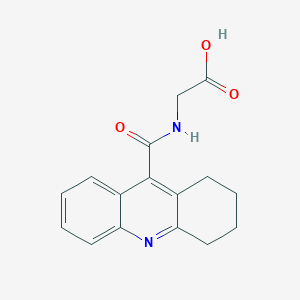

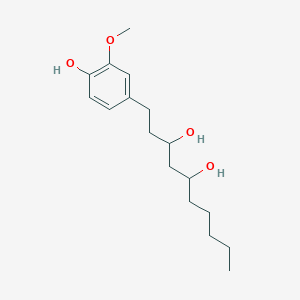
![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)
![Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12300309.png)
![17-Hydroxy-1,7,11,15,15-pentamethyl-6-(5-oxo-1,2-dihydropyrrol-4-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B12300312.png)
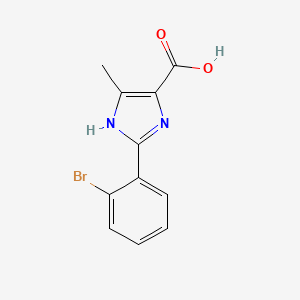

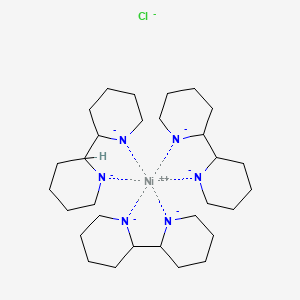
![1-[2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300327.png)
![10,16-dibromo-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B12300328.png)

![[D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine](/img/structure/B12300334.png)
